molecular formula C12H12BrClN4 B2582893 4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride CAS No. 1202765-50-1; 2102410-43-3

4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride

Cat. No.: B2582893
CAS No.: 1202765-50-1; 2102410-43-3
M. Wt: 327.61
InChI Key: MMVUXTCKISDGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Bromoindolin-1-yl)pyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C12H12BrClN4 and a molecular weight of 327.61 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride typically involves the reaction of 6-bromoindole with pyrimidine-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromoindolin-1-yl)pyrimidin-2-amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the indole ring can be substituted with other functional groups using suitable reagents.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups.

    Oxidation Reactions: Oxidized products such as oxides and hydroxides.

    Reduction Reactions: Reduced derivatives with altered functional groups.

Scientific Research Applications

4-(6-Bromoindolin-1-yl)pyrimidin-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-bromoindolin-1-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloroindolin-1-yl)pyrimidin-2-amine hydrochloride
  • 4-(6-Fluoroindolin-1-yl)pyrimidin-2-amine hydrochloride
  • 4-(6-Methylindolin-1-yl)pyrimidin-2-amine hydrochloride

Uniqueness

4-(6-Bromoindolin-1-yl)pyrimidin-2-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and binding affinity to molecular targets .

Properties

IUPAC Name

4-(6-bromo-2,3-dihydroindol-1-yl)pyrimidin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4.ClH/c13-9-2-1-8-4-6-17(10(8)7-9)11-3-5-15-12(14)16-11;/h1-3,5,7H,4,6H2,(H2,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVUXTCKISDGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)Br)C3=NC(=NC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.